molecular formula C32H41ClN2O3S B12022135 [3-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

[3-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B12022135
M. Wt: 569.2 g/mol
InChI Key: TUIOHVYQVWIJHO-JGRMKTMXSA-N
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Description

[3-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate: is a complex organic compound that features a unique structure combining a hydrazinylidene moiety, a benzothiophene ring, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of hexadecanoyl chloride with hydrazine to form hexadecanoylhydrazine.

    Condensation reaction: The hexadecanoylhydrazine is then reacted with 3-formylphenyl 3-chloro-1-benzothiophene-2-carboxylate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically results in the formation of alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

Chemistry

In chemistry, [3-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions between hydrazinylidene-containing molecules and biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an anti-cancer or anti-inflammatory agent. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of [3-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form strong hydrogen bonds with biological molecules, while the benzothiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
  • [3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

The uniqueness of [3-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate lies in its specific combination of a long aliphatic chain, a hydrazinylidene moiety, and a benzothiophene ring. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C32H41ClN2O3S

Molecular Weight

569.2 g/mol

IUPAC Name

[3-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C32H41ClN2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-29(36)35-34-24-25-18-17-19-26(23-25)38-32(37)31-30(33)27-20-15-16-21-28(27)39-31/h15-21,23-24H,2-14,22H2,1H3,(H,35,36)/b34-24+

InChI Key

TUIOHVYQVWIJHO-JGRMKTMXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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